N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
説明
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic organic molecule with a complex architecture. Its structure integrates three key moieties:
- A 5-methyl-1,3,4-thiadiazole ring, contributing sulfur-based electron-withdrawing properties.
- A sulfanylacetamide linker bridging the thiadiazole and triazolopyridazine groups, providing conformational flexibility.
Its structural analogs (e.g., pyridin-3-yl variants) have been synthesized and characterized, indicating a focus on optimizing substituent effects for target binding and solubility .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-3-2-11(22-23(12)15)10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSUHTQARJCBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the thiadiazole, triazolopyridazine, or aryl groups. These modifications influence physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogs
Key Findings:
Pyridine Position Matters : The substitution pattern on the pyridine ring (3- vs. 4-position) significantly affects electronic properties. Pyridin-4-yl may offer better hydrogen-bonding geometry compared to pyridin-3-yl, as seen in related kinase inhibitors .
Thiadiazole Alkylation: Ethyl substitution at the thiadiazole 5-position (vs.
Heterocycle Core Modifications : Replacing the triazolopyridazine with a pyrimidoindole (as in ) introduces a planar, aromatic system that may enhance DNA intercalation but reduce kinase selectivity.
Aryl vs. Heteroaryl Substituents : Thiophene (in ) provides electron-rich sulfur atoms that may improve redox activity, whereas pyridinyl groups favor polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
